molecular formula C21H35NO5Si B019123 O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester CAS No. 112196-57-3

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

Cat. No. B019123
M. Wt: 409.6 g/mol
InChI Key: BPHHRKYVWXIBMQ-KRWDZBQOSA-N
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Description

Synthesis Analysis

The synthesis of O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester, and related compounds involves multiple steps, including esterification, protection of amine and thiol groups, and selective functional group transformations. For instance, the synthesis of related amino acid derivatives demonstrates the versatility of synthesis approaches, including the esterification of methanol or transesterification of tert-butyl acetate with L-tyrosine, followed by protection and substitution reactions (Liu Chun-yan & Jiang Shen-de, 2011).

Molecular Structure Analysis

The molecular structure of amino acid derivatives, including O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester, is characterized by specific crystalline forms and intermolecular interactions. For example, the crystal structure of l-tyrosine methyl ester and its derivatives has been determined and compared, revealing insights into their solid-state properties and the effects of various ester groups on molecular conformation (B. Nicolaï et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester, and its analogs include chemoselective transformations and epoxidation processes. These reactions demonstrate the compound's reactivity and the potential for creating diverse chemical structures. For example, chemoselective transformations of amino protecting groups via tert-butyldimethylsilyl carbamates have been explored for modifying amino acid derivatives (M. Sakaitani & Y. Ohfune, 1990).

Physical Properties Analysis

The physical properties of O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester, including its solubility, crystallinity, and stability, are crucial for its applications in various fields. The stability and crystalline structure of related tyrosine derivatives highlight the importance of understanding these properties for drug delivery and material science applications (B. Nicolaï et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and functional group transformations, of O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester, are central to its utility in synthesis and chemical research. The exploration of chemoselective reactions and the development of novel synthesis methods for amino acid derivatives underscore the compound's versatility and potential for creating complex molecules (M. Sakaitani & Y. Ohfune, 1990).

properties

IUPAC Name

methyl (2S)-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO5Si/c1-20(2,3)26-19(24)22-17(18(23)25-7)14-15-10-12-16(13-11-15)27-28(8,9)21(4,5)6/h10-13,17H,14H2,1-9H3,(H,22,24)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHHRKYVWXIBMQ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442293
Record name O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester

CAS RN

112196-57-3
Record name O-tert-Butyldimethylsilyl-N-t-butoxycarbonyl-L-tyrosine, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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